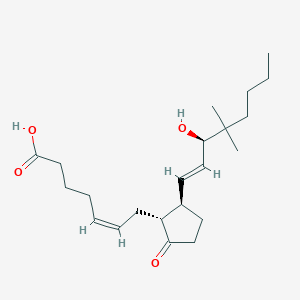

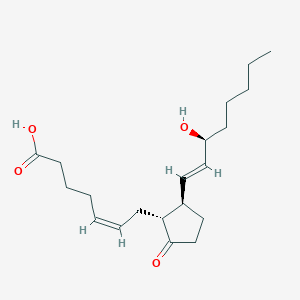

11-Deoxy-16,16-Dimethyl-Prostaglandin E2

Übersicht

Beschreibung

11-Deoxy-16,16-Dimethyl-Prostaglandin E2 ist ein synthetisches Analog von Prostaglandin E2, das als Agonist sowohl für EP2- als auch für EP3-Rezeptoren wirkt . Diese Verbindung ist für ihre Stabilität und Wirksamkeit bei der Hemmung der Magensäuresekretion und der Ulkusbildung bei Ratten bekannt . Es ist auch deutlich potenter als Prostaglandin F2α bei der Induktion der Kontraktion der glatten Muskulatur der menschlichen Atemwege in vitro .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 11-Deoxy-16,16-Dimethyl-Prostaglandin E2 umfasst mehrere Schritte, darunter die selektive Stimulation der Proteinsynthese in proximalen Nierentubulus-Epithelzellen . Die Verbindung wird typischerweise unter Verwendung einer Kombination organischer Lösungsmittel wie DMF, DMSO und Ethanol synthetisiert . Die Reaktionsbedingungen beinhalten oft die Lagerung bei Raumtemperatur und Stabilität für bis zu zwei Jahre .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für 11-Deoxy-16,16-Dimethyl-Prostaglandin E2 sind nicht umfassend dokumentiert. Die Verbindung ist in verschiedenen Mengen für Forschungszwecke erhältlich, was darauf hindeutet, dass sie in relativ großem Maßstab produziert wird .

Chemische Reaktionsanalyse

Arten von Reaktionen

11-Deoxy-16,16-Dimethyl-Prostaglandin E2 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene organische Lösungsmittel . Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen und spezifische pH-Werte, um die gewünschten Ergebnisse zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Analoga und Derivate von 11-Deoxy-16,16-Dimethyl-Prostaglandin E2, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

11-Deoxy-16,16-Dimethyl-Prostaglandin E2 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Als Reagenz in verschiedenen chemischen Reaktionen eingesetzt, um seine Eigenschaften und Reaktivität zu untersuchen.

Biologie: Untersucht auf seine Rolle in zellulären Prozessen und seine Auswirkungen auf verschiedene Zelltypen.

Wirkmechanismus

Der Wirkmechanismus von 11-Deoxy-16,16-Dimethyl-Prostaglandin E2 beinhaltet seine Interaktion mit EP2- und EP3-Rezeptoren . Durch die Bindung an diese Rezeptoren übt die Verbindung ihre Wirkungen über verschiedene molekulare Wege aus, darunter die Stimulation der Proteinsynthese und der Schutz vor oxidativem Stress . Dies führt zur Hemmung der Magensäuresekretion und zur Vorbeugung der Ulkusbildung .

Wissenschaftliche Forschungsanwendungen

11-deoxy-16,16-dimethyl Prostaglandin E2 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.

Biology: Investigated for its role in cellular processes and its effects on different cell types.

Wirkmechanismus

Target of Action

The primary targets of 11-deoxy-16,16-dimethyl Prostaglandin E2, also known as 11-deoxy-16,16-dimethyl-PGE2 or 9-oxo-15R-hydroxy-16,16-dimethyl-5Z,13E-prostadienoic acid, are the EP2 and EP3 receptors . These receptors are part of the prostaglandin E2 (PGE2) receptor family, which plays a crucial role in a variety of physiological processes.

Mode of Action

11-deoxy-16,16-dimethyl-PGE2 acts as an agonist for the EP2 and EP3 receptors . This means it binds to these receptors and activates them, triggering a series of biochemical reactions. The compound exerts anti-oxidative stress , which helps protect proximal renal tubular epithelial cells from potent nephrotoxicity-induced cell damage .

Biochemical Pathways

Upon activation of the EP2 and EP3 receptors, 11-deoxy-16,16-dimethyl-PGE2 selectively stimulates the synthesis of several proteins in renal proximal tubular epithelial (LLC-PK1) cells . These proteins include endothelial actin binding protein, myosin, elongation factor 2 (EF-2), elongation factor 1alpha-1 (EF-1alpha), HSP90beta, GRP78, membrane-organizing extension spike protein, and actin . These proteins play vital roles in cell structure, function, and survival.

Result of Action

The activation of the EP2 and EP3 receptors by 11-deoxy-16,16-dimethyl-PGE2 leads to the protection of proximal renal tubular epithelial cells from potent nephrotoxicity-induced cell damage . This is achieved through the compound’s anti-oxidative stress action, which reduces the harmful effects of oxidative stress on these cells .

Biochemische Analyse

Biochemical Properties

11-deoxy-16,16-dimethyl Prostaglandin E2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it is known to stimulate the synthesis of multiple proteins, protecting renal proximal tubular epithelial cells . The nature of these interactions involves exerting anti-oxidative stress .

Cellular Effects

The compound has profound effects on various types of cells and cellular processes. It influences cell function by protecting proximal renal tubular epithelial cells from potent nephrotoxicity-induced cell damage . This impact extends to cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of 11-deoxy-16,16-dimethyl Prostaglandin E2 is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an agonist for both EP2 and EP3 receptors, it plays a crucial role in these processes .

Dosage Effects in Animal Models

The effects of 11-deoxy-16,16-dimethyl Prostaglandin E2 vary with different dosages in animal models. It is an effective inhibitor of gastric acid secretion and ulcer formation in rats, with ED50 values of 1 mg/kg and 0.021 mg/kg respectively .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-deoxy-16,16-dimethyl Prostaglandin E2 involves multiple steps, including the selective stimulation of protein synthesis in renal proximal tubular epithelial cells . The compound is typically synthesized using a combination of organic solvents such as DMF, DMSO, and ethanol . The reaction conditions often involve room temperature storage and stability for up to two years .

Industrial Production Methods

Industrial production methods for 11-deoxy-16,16-dimethyl Prostaglandin E2 are not extensively documented. the compound is available in various quantities for research purposes, indicating that it is produced on a relatively large scale .

Analyse Chemischer Reaktionen

Types of Reactions

11-deoxy-16,16-dimethyl Prostaglandin E2 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents . The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various analogs and derivatives of 11-deoxy-16,16-dimethyl Prostaglandin E2, which can have different biological activities and properties .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Prostaglandin E2: Das natürliche Analog von 11-Deoxy-16,16-Dimethyl-Prostaglandin E2 mit ähnlichen biologischen Aktivitäten, aber geringerer Stabilität.

Prostaglandin F2α: Ein weiteres Prostaglandin-Analog, das für seine Rolle bei der Induktion der Kontraktion der glatten Muskulatur bekannt ist.

16,16-Dimethyl-Prostaglandin E2: Eine eng verwandte Verbindung mit ähnlichen biologischen Aktivitäten.

Einzigartigkeit

11-Deoxy-16,16-Dimethyl-Prostaglandin E2 ist einzigartig aufgrund seiner verbesserten Stabilität und Potenz im Vergleich zu anderen Prostaglandin-Analoga . Seine Fähigkeit, die Magensäuresekretion zu hemmen und die Ulkusbildung zu verhindern, macht es zu einer wertvollen Verbindung für wissenschaftliche Forschung und potenzielle therapeutische Anwendungen .

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h6,8,13,15,17-18,20,24H,4-5,7,9-12,14,16H2,1-3H3,(H,25,26)/b8-6-,15-13+/t17-,18-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVVDFDWPQHXBA-QEJIITRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1CCC(=O)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

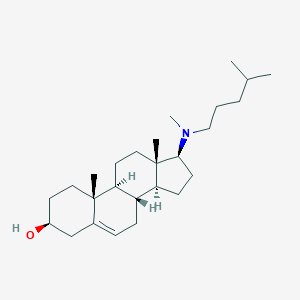

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate](/img/structure/B158726.png)